![molecular formula C26H35N5O3 B11191054 N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide](/img/structure/B11191054.png)
N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide
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Overview
Description
N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide is a complex organic compound with the following chemical structure:
C24H31N5O4
This compound belongs to the class of imidazo[1,2-b]pyridazin derivatives. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at functional groups, such as amide hydrogens or aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further experimental data would be needed to determine the exact outcomes.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Chemical Biology: Studying its interactions with biological macromolecules.
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets (e.g., receptors, enzymes) and modulation of cellular pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited information, we can highlight its uniqueness by contrasting it with related compounds:
N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine:
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Another cyclopropyl-substituted triazine compound.
Properties
Molecular Formula |
C26H35N5O3 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-cyclopropyl-N-[2-[4-[6-(3-methoxyphenyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C26H35N5O3/c1-19(2)16-25(32)31(21-8-9-21)18-26(33)30-13-5-12-29(14-15-30)24-11-10-23(27-28-24)20-6-4-7-22(17-20)34-3/h4,6-7,10-11,17,19,21H,5,8-9,12-16,18H2,1-3H3 |
InChI Key |
OJRQGAZLYZILER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(CC(=O)N1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)OC)C4CC4 |
Origin of Product |
United States |
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